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Compound of Interest

Compound Name: Pentigetide

Cat. No.: B1580448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pentigetide, also known as DSDPR, is a pentapeptide with the amino acid sequence Asp-Ser-

Asp-Pro-Arg. It is recognized as a human IgE pentapeptide, suggesting its involvement in the

modulation of immune responses, particularly those mediated by Immunoglobulin E (IgE).[1]

IgE plays a central role in allergic reactions by binding to the high-affinity receptor FcεRI on the

surface of mast cells and basophils. Cross-linking of receptor-bound IgE by allergens triggers

cellular degranulation and the release of inflammatory mediators, leading to allergic symptoms.

[2][3][4] This protocol provides a detailed methodology for the chemical synthesis of

Pentigetide using Fmoc solid-phase peptide synthesis (SPPS), its subsequent purification, and

characterization.
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Category Item Suggested Supplier

Resins
Wang Resin or 2-Chlorotrityl

Chloride Resin
Sigma-Aldrich, Novabiochem

Amino Acids Fmoc-Arg(Pbf)-OH Sigma-Aldrich, ChemPep

Fmoc-Pro-OH Sigma-Aldrich, ChemPep

Fmoc-Asp(OtBu)-OH Sigma-Aldrich, ChemPep

Fmoc-Ser(tBu)-OH Sigma-Aldrich, ChemPep

Coupling Reagents

HBTU (2-(1H-benzotriazol-1-

yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Sigma-Aldrich, ChemPep

HOBt (Hydroxybenzotriazole) Sigma-Aldrich, ChemPep

DIPEA (N,N-

Diisopropylethylamine)
Sigma-Aldrich, Acros Organics

Deprotection Reagent Piperidine Sigma-Aldrich, Acros Organics

Cleavage Reagents TFA (Trifluoroacetic acid) Sigma-Aldrich, Acros Organics

TIS (Triisopropylsilane) Sigma-Aldrich, Acros Organics

Phenol Sigma-Aldrich, Acros Organics

Thioanisole Sigma-Aldrich, Acros Organics

1,2-Ethanedithiol (EDT) Sigma-Aldrich, Acros Organics

Diethyl ether (cold) Fisher Scientific

Solvents

DMF (N,N-

Dimethylformamide), peptide

synthesis grade

Fisher Scientific

DCM (Dichloromethane),

peptide synthesis grade
Fisher Scientific

Acetonitrile (ACN), HPLC

grade
Fisher Scientific
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Water, HPLC grade Fisher Scientific

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Pentigetide
(DSDPR)
This protocol utilizes the Fmoc/tBu strategy for the synthesis of Pentigetide. The synthesis is

performed on a 0.1 mmol scale.

3.1.1. Resin Preparation and First Amino Acid Loading (Fmoc-Arg(Pbf)-OH)

Resin Swelling: Swell 200 mg of Wang resin (loading capacity ~0.5 mmol/g) in 5 mL of DMF

for 30 minutes in a reaction vessel.

First Amino Acid Coupling:

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.5 mmol), HBTU (0.5 mmol), and HOBt

(0.5 mmol) in 2 mL of DMF.

Add DIPEA (1.0 mmol) to the amino acid mixture and vortex for 1-2 minutes to activate.

Drain the DMF from the swollen resin and add the activated amino acid solution.

Agitate the reaction mixture for 2 hours at room temperature.

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow

beads) indicates successful coupling.

3.1.2. Chain Elongation Cycle (Pro, Asp, Ser, Asp)

The following steps are repeated for each subsequent amino acid (Fmoc-Pro-OH, Fmoc-

Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Asp(OtBu)-OH).

Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Fmoc Deprotection:
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Add 5 mL of 20% piperidine in DMF to the resin.

Agitate for 5 minutes.

Drain the solution.

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

Washing: Drain the deprotection solution and wash the resin with DMF (5 x 5 mL).

Amino Acid Coupling:

In a separate vial, dissolve the next Fmoc-protected amino acid (0.5 mmol), HBTU (0.5

mmol), and HOBt (0.5 mmol) in 2 mL of DMF.

Add DIPEA (1.0 mmol) and vortex for 1-2 minutes.

Drain the DMF from the resin and add the activated amino acid solution.

Agitate for 2 hours at room temperature.

Perform a Kaiser test to confirm completion.

After the final amino acid coupling, perform a final Fmoc deprotection step as described above.

Cleavage and Deprotection
Final Washing: Wash the fully assembled peptide-resin with DMF (3 x 5 mL) followed by

DCM (3 x 5 mL).

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Cleavage Cocktail Preparation: Prepare "Reagent K" cleavage cocktail by combining the

following reagents in a fume hood:

Trifluoroacetic acid (TFA): 8.25 mL (82.5%)

Phenol: 0.5 g (5%)
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Water: 0.5 mL (5%)

Thioanisole: 0.5 mL (5%)

1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)

Cleavage Reaction:

Add the freshly prepared Reagent K (10 mL per gram of resin) to the dried peptide-resin.

Agitate the mixture at room temperature for 2-3 hours.

Peptide Precipitation and Washing:

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh TFA and combine the filtrates.

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of

ice-cold diethyl ether.

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.

Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

Drying: Dry the crude peptide pellet under vacuum to obtain a white powder.

Purification and Characterization
3.3.1. Purification by Reverse-Phase HPLC (RP-HPLC)

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

Gradient: A linear gradient from 5% to 35% B over 30 minutes is a good starting point.
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Flow Rate: 4 mL/min.

Detection: UV at 214 nm and 280 nm.

Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A and inject it

onto the column. Collect fractions corresponding to the major peak.

3.3.2. Characterization

Analytical RP-HPLC: Analyze the collected fractions for purity using an analytical C18

column with a suitable gradient.

Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular

weight using ESI-MS or MALDI-TOF. The expected monoisotopic mass for Pentigetide
(C22H36N8O11) is approximately 616.25 g/mol .

Parameter Expected Value

Amino Acid Sequence Asp-Ser-Asp-Pro-Arg

Molecular Formula C22H36N8O11

Monoisotopic Mass 616.25 g/mol

Purity (by HPLC) >95%

Visualization of Workflows and Pathways
SPPS Workflow for Pentigetide
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Caption: Workflow for the Solid-Phase Peptide Synthesis of Pentigetide (DSDPR).
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Given that Pentigetide is a human IgE pentapeptide, it is hypothesized to interact with the IgE-

mediated allergic response pathway. The following diagram illustrates the canonical pathway of

mast cell degranulation, which Pentigetide may modulate.

Cell Membrane

Allergen

Receptor
Cross-linking

Binds

IgE

FcεRI Receptor

Binds

Mast Cell / Basophil

Intracellular
Signaling Cascade

(e.g., Syk, LAT, PLCγ)

Initiates

Degranulation

Leads to

Release of
Inflammatory Mediators

(Histamine, Leukotrienes, etc.)

Pentigetide (DSDPR)

Potential
Inhibition

Potential
Modulation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1580448?utm_src=pdf-body
https://www.benchchem.com/product/b1580448?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

